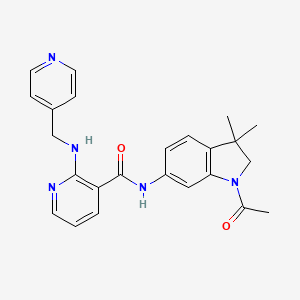

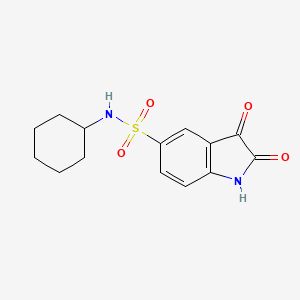

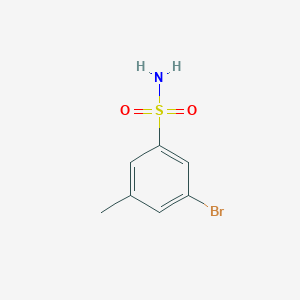

![molecular formula C13H15NO4 B3138337 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one CAS No. 452340-96-4](/img/structure/B3138337.png)

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one

Vue d'ensemble

Description

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a chemical compound with the CAS Number: 452339-73-0 . It has a molecular weight of 249.27 and a linear formula of C13H15NO4 . It appears as a white to yellow powder or crystals .

Synthesis Analysis

This compound is a vilanterol impurity and a reagent for the preparation of f conjugate of G-protein coupled receptor binding ligand and nucleic acid molecules . It is also applied in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H15NO4 . It has one defined stereocenter .Chemical Reactions Analysis

As a reagent, this compound is used in the preparation of various bioactive molecules. It is used in the synthesis of f conjugate of G-protein coupled receptor binding ligand and nucleic acid molecules . It is also used in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 489.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 63.5±0.3 cm3 . It has 5 H bond acceptors and 1 H bond donor .Applications De Recherche Scientifique

Vilanterol Impurity

This compound is known to be a vilanterol impurity . Vilanterol is a long-acting beta2-adrenergic agonist drug which is used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Therefore, understanding this impurity is crucial for the quality control and safety assessment of vilanterol.

Reagent for Conjugate Preparation

It has been used as a reagent for the preparation of conjugates of G-protein coupled receptor binding ligands and nucleic acid molecules . This could be useful in the field of drug discovery and development, particularly in the design of targeted therapies.

Synthesis Method

There is a patent that describes a method for synthesizing this compound . The synthesis route is valuable for researchers and industries that need to produce this compound for various applications.

Potential Antimicrobial Activity

While not directly mentioned for this specific compound, similar compounds with imidazole rings have shown good antimicrobial potential . This suggests that “5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one” might also have potential antimicrobial properties, which could be explored in future research.

Chemical Properties

The compound has a molecular formula of C13H15NO4 and a monoisotopic mass of 249.100113 Da . Understanding its chemical properties is essential for its handling, storage, and application in various research contexts.

Safety Considerations

The compound has certain hazard statements associated with it, such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . These safety considerations are important for researchers and industries that handle this compound.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is the G-protein coupled receptor . This receptor plays a crucial role in transmitting signals from outside the cell to inside, leading to various cellular responses.

Mode of Action

The compound interacts with its target by binding to the G-protein coupled receptor. This binding event triggers a conformational change in the receptor, which in turn activates the G-protein. The activated G-protein then initiates a series of downstream signaling events within the cell .

Biochemical Pathways

The activation of the G-protein coupled receptor by 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one affects several biochemical pathways. These include the adenylate cyclase pathway, the phospholipase C pathway, and the phosphatidylinositol 3-kinase pathway . The downstream effects of these pathways can lead to changes in gene expression, cell growth, and other cellular responses.

Result of Action

The molecular and cellular effects of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one’s action depend on the specific G-protein coupled receptor it targets and the downstream signaling pathways it affects. These effects could range from changes in gene expression to alterations in cell growth and survival .

Propriétés

IUPAC Name |

5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEBDVANOFZMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

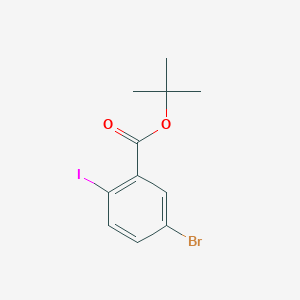

![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)

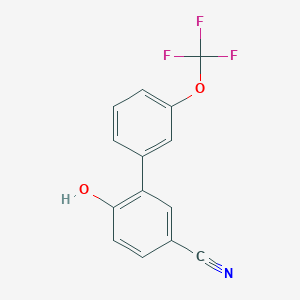

![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)

![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)

![(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid](/img/structure/B3138351.png)

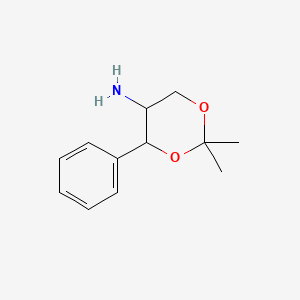

![{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine](/img/structure/B3138359.png)